molecular formula C17H34N2O2 B13178438 tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate

tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate

Cat. No.: B13178438
M. Wt: 298.5 g/mol
InChI Key: KIMAVXXQFVORIO-UHFFFAOYSA-N
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Description

tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate: is a synthetic organic compound with the molecular formula C17H34N2O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-dimethyl-2-(piperidin-2-yl)pentyl group . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Properties

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethyl-2-piperidin-2-ylpentyl)carbamate

InChI

InChI=1S/C17H34N2O2/c1-16(2,3)11-13(14-9-7-8-10-18-14)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20)

InChI Key

KIMAVXXQFVORIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1

Origin of Product

United States

Preparation Methods

Carbamate Formation via Isocyanate or Chlorocarbonate Intermediates

Method Overview:
One common approach involves reacting a primary amine with a tert-butyl chloroformate (Boc-Cl) or an isocyanate derivative to form the carbamate. This process is well-documented in organic synthesis for constructing carbamate functionalities with high selectivity.

Reaction Scheme:

$$
\text{Amine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{Boc-protected amine (carbamate)}
$$

Reaction Conditions:

Parameter Details
Reagents tert-Butyl chloroformate (Boc-Cl), amine precursor (e.g., 4,4-dimethyl-2-(piperidin-2-yl)pentan-1-amine)
Base Triethylamine (TEA) or pyridine
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0°C to room temperature
Time 2-4 hours

Research Data:
According to a patent (JP2011516399A), carbamate derivatives are synthesized via reaction of amines with chloroformates under mild conditions, achieving yields exceeding 90%. The process involves initial amine protection followed by deprotection steps if necessary.

Reductive Amination for Introducing the Piperidin-2-yl Moiety

Method Overview:
The key step involves attaching the piperidin-2-yl group to the pentyl chain. This is typically achieved through reductive amination, where an aldehyde or ketone intermediate reacts with the amine, followed by reduction.

Reaction Scheme:

$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{Reducing agent}} \text{Secondary amine}
$$

Reaction Conditions:

Parameter Details
Reagents 2-Piperidin-2-one or its derivatives, aldehyde precursor
Reducing agent Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride
Solvent Methanol or acetic acid
Temperature Ambient to 50°C
Time 4-12 hours

Research Data:
Research indicates that reductive amination provides high regioselectivity and yields (>85%) for attaching heterocyclic groups to alkyl chains, as demonstrated in synthesis of piperidine derivatives.

Alkylation of the Amino Group with 4,4-Dimethylpentyl Halides

Method Overview:
Another route involves nucleophilic substitution of a primary amine with a suitable alkyl halide bearing the 4,4-dimethyl-2-pentyl structure.

Reaction Scheme:

$$
\text{Amine} + \text{Alkyl halide} \xrightarrow{\text{Base}} \text{N-alkylated amine}
$$

Reaction Conditions:

Parameter Details
Reagents 4,4-Dimethyl-2-pentyl halide (e.g., bromide or chloride)
Base Potassium carbonate or sodium hydride
Solvent Acetone or DMF
Temperature Reflux (around 80°C)
Time 12-24 hours

Research Data:
Data from patent JP2011516399A suggests alkylation reactions under basic conditions yield the desired N-alkylated products with yields around 70-80%.

Final Carbamate Formation and Purification

Method Overview:
The final step involves converting the amino group into the carbamate by reaction with tert-butyl chloroformate or related reagents, often in the presence of a base.

Reaction Conditions:

Parameter Details
Reagents tert-Butyl chloroformate (Boc-Cl)
Base Triethylamine (TEA)
Solvent DCM or Dioxane
Temperature 0°C to room temperature
Time 2-4 hours

Research Data:
Studies show that this step proceeds with high efficiency, often exceeding 90% yield, provided moisture is excluded.

Summary of Preparation Pathways

Method Key Reagents Advantages Typical Yield References
Carbamate formation via Boc-Cl Boc-Cl, amine High selectivity, straightforward >90% Patent JP2011516399A, chemical synthesis literature
Reductive amination Piperidin-2-one, aldehyde, NaBH_3CN Precise heterocycle introduction 85-90% Organic synthesis protocols
Alkylation with halides Alkyl halide, base Versatile, high yield 70-80% Patent literature
Final carbamate formation Boc-Cl, base High efficiency >90% Standard carbamate synthesis

Additional Considerations

  • Protecting Groups:
    Protecting groups may be employed to prevent side reactions, especially during multi-step syntheses.

  • Purification:
    Purification techniques include column chromatography, recrystallization, and preparative HPLC to ensure compound purity.

  • Reaction Optimization: Factors such as solvent choice, temperature, and reagent equivalents significantly influence yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its piperidine ring and tert-butyl group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₁₅H₃₁N₂O₂
  • Molecular Weight : 257.43 g/mol
  • CAS Number : 1306606-81-4

Research indicates that this compound exhibits its biological effects primarily through the modulation of specific cellular pathways. Its structure suggests a potential interaction with various receptors and enzymes involved in cellular signaling.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • MRSA : 0.78 - 3.125 μg/mL
    • VREfm : Same range as MRSA
  • Biofilm Formation : Effective against biofilm-forming strains like Staphylococcus epidermidis.

The compound showed no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, indicating a selective antibacterial profile .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties.

In Vitro Studies

In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Apoptosis : Activation of apoptotic pathways leading to increased cell death.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)8Apoptosis induction
A549 (Lung Cancer)12Apoptosis induction

Toxicological Profile

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity studies suggest:

  • LD50 : Further studies are needed to establish a precise LD50 value.
  • Side Effects : No significant side effects reported in animal models at therapeutic doses.

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